molecular formula C7H15NO B2428840 2-(Cyclopropylamino)-2-methylpropan-1-ol CAS No. 1179876-14-2

2-(Cyclopropylamino)-2-methylpropan-1-ol

Cat. No.: B2428840
CAS No.: 1179876-14-2
M. Wt: 129.203
InChI Key: YVQKFTIAXXAJGE-UHFFFAOYSA-N
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Description

The compound “2-(Cyclopropylamino)-2-methylpropan-1-ol” is an organic molecule that contains a cyclopropyl group, an amino group, and a hydroxyl group. The presence of these functional groups suggests that it could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the cyclopropyl, amino, and hydroxyl groups. These groups could potentially participate in hydrogen bonding and other intermolecular interactions, which would influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The amino and hydroxyl groups in this compound are nucleophilic and could participate in a variety of chemical reactions. For example, the amino group could engage in reactions with electrophiles, and the hydroxyl group could potentially be deprotonated to form a good leaving group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar amino and hydroxyl groups could make the compound soluble in polar solvents .

Scientific Research Applications

Hematopoietic and Reproductive Hazards of Chemical Exposures

One study discussed the hematopoietic and reproductive hazards associated with exposure to solvents containing 2-bromopropane among Korean electronic workers. This research highlighted the adverse effects of chemical exposure on female and male reproductive health, demonstrating the importance of assessing occupational hazards in the electronic industry (Y. Kim et al., 1996).

Cytokine Storm in Clinical Trials

Another relevant study focused on the cytokine storm induced by a trial of the anti-CD28 monoclonal antibody TGN1412, offering insights into the systemic inflammatory responses that can occur in clinical trials, emphasizing the need for careful monitoring and management of trial participants (G. Suntharalingam et al., 2006).

Metabolism and Pharmacokinetics

Research on the metabolism of atenolol, a beta-adrenergic blocking agent, in humans provides an example of pharmacokinetic studies necessary for understanding how drugs are processed in the body. Such studies are crucial for developing safe and effective medications (P. Reeves et al., 1978).

Drug Toxicity and Safety

A study on Methiopropamine (MPA), a new psychoactive substance, in blood samples from drivers suspected of being under the influence showcases research on drug toxicity and safety. This type of research is vital for public health and safety, particularly in understanding the effects of new or unregulated substances (S. S. Tuv et al., 2016).

Clinical Applications of Chemical Compounds

The application of specific chemical compounds in clinical settings, such as the use of AMCA (Amino Methyl Cyclohexane Carboxylic Acid) as an antifibrinolytic agent, demonstrates how chemical substances can be harnessed for therapeutic purposes. Studies like these contribute to the development of treatments for various conditions (L. Andersson et al., 2009).

Future Directions

The study of new organic compounds is a vibrant field of research with many potential future directions. This could include exploring the compound’s potential biological activity, developing new synthetic routes, or studying its reactivity with various chemical reagents .

Properties

IUPAC Name

2-(cyclopropylamino)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2,5-9)8-6-3-4-6/h6,8-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQKFTIAXXAJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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